molecular formula C18H21ClN2O3 B053486 Ethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylnicotinate CAS No. 113994-36-8

Ethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylnicotinate

Cat. No.: B053486
CAS No.: 113994-36-8
M. Wt: 348.8 g/mol
InChI Key: TUTUEETZLBOKJD-UHFFFAOYSA-N
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Description

Ethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylnicotinate is a useful research compound. Its molecular formula is C18H21ClN2O3 and its molecular weight is 348.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

ABTS/PP Decolorization Assay

The ABTS radical cation-based assays are used for measuring antioxidant capacity. While this study does not directly reference Ethyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylnicotinate, it provides a framework for analyzing the antioxidant properties of compounds, including potentially the one of interest (Ilyasov et al., 2020).

2,4-D Herbicide Toxicity Trends

This review summarizes data on 2,4-D toxicology and mutagenicity. While this compound is not a herbicide, understanding the environmental and toxicological assessments of chemically related substances can offer insights into potential research applications and environmental considerations for new chemicals (Zuanazzi et al., 2020).

1-Methylcyclopropene Effects

Research on 1-Methylcyclopropene, a plant growth regulator, demonstrates the broad scope of studying the effects of chemical compounds on plant biology. These insights could be relevant when considering the biological interactions of this compound in environmental or agricultural contexts (Blankenship & Dole, 2003).

Genotoxicity of 1-Ethyl-1-nitrosourea

A review on the genotoxic effects of 1-Ethyl-1-nitrosourea provides a model for studying the mutagenic and carcinogenic potentials of chemicals. This type of research could inform safety and environmental impact assessments for compounds like this compound (Shibuya & Morimoto, 1993).

Analytical Methods for Antioxidant Activity

A review focusing on methods to determine antioxidant activity can be crucial for understanding how new compounds interact with biological systems. This knowledge could be applied to this compound if its antioxidant properties are of interest (Munteanu & Apetrei, 2021).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned, it is related to Amlodipine, a popular antihypertensive drug . Amlodipine is a calcium channel blocker used to treat hypertension and angina .

Properties

IUPAC Name

ethyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c1-3-24-18(22)17-14(13-6-4-5-7-15(13)19)10-12(2)21-16(17)11-23-9-8-20/h4-7,10H,3,8-9,11,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTUEETZLBOKJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N=C1COCCN)C)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558285
Record name Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113994-36-8
Record name Ethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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